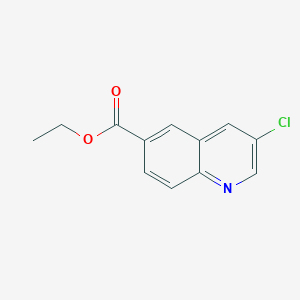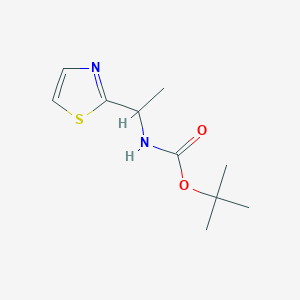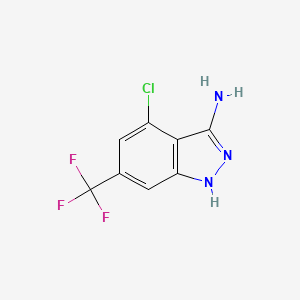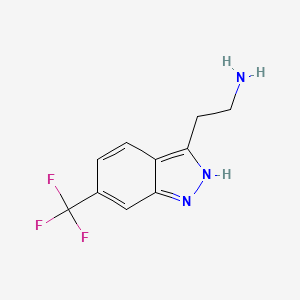![molecular formula C14H15NO2 B11877494 1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one CAS No. 137793-10-3](/img/structure/B11877494.png)
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that features a fused furoquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides, leading to the formation of the desired furoquinoline structure . The reaction conditions often include the use of solvents such as hexane, alcohols, or water, and the presence or absence of oxygen can significantly affect the yield and composition of the final products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反応の分析
Types of Reactions
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Photochemical Reactions: The compound exhibits significant photochemical activity, undergoing transformations when exposed to light.
Cycloaddition Reactions: It can participate in photocycloaddition reactions with other compounds, such as thymidine 5’-monophosphate, resulting in the formation of rigid cyclobutane cycles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thymidine 5’-monophosphate disodium salt for cycloaddition reactions and various solvents like water and alcohols. The conditions often involve steady-state photolysis and the presence or absence of oxygen, which can influence the reaction pathways and products .
Major Products Formed
The major products formed from the reactions of this compound include various isomers with different structural configurations. For example, the photocycloaddition reaction with thymidine 5’-monophosphate results in four isomers with a molecular weight of 580 Da .
科学的研究の応用
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one has several scientific research applications:
作用機序
The mechanism of action of 1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one involves its interaction with molecular targets through its triplet excited state. The compound can undergo energy transfer processes and form covalent bonds with other molecules, leading to the formation of new structures. The pathways involved in these reactions often depend on the presence of specific reagents and reaction conditions .
類似化合物との比較
Similar Compounds
7,7,9-Trimethyl-6,7-dihydrofuro[3,2-f]quinoline: This compound shares a similar furoquinoline structure but differs in the position and number of methyl groups.
2,3-Dihydro-Furo[3,2-h]quinolines: These compounds are formed through reactions involving quinoline type o-quinone methides and have similar electrophilic properties.
Uniqueness
1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one is unique due to its specific methyl group arrangement and its ability to undergo a wide range of photochemical and cycloaddition reactions. This makes it particularly valuable in photochemical studies and the development of new materials with unique properties.
特性
CAS番号 |
137793-10-3 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC名 |
1,1,5-trimethyl-2H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-14(2)8-17-12-11(14)9-6-4-5-7-10(9)15(3)13(12)16/h4-7H,8H2,1-3H3 |
InChIキー |
FFWQKZNYMYYQAD-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2=C1C3=CC=CC=C3N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11877426.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11877431.png)


![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)

![7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11877458.png)


![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)

![1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11877487.png)
